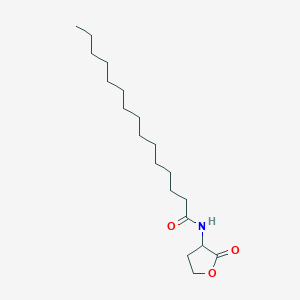

N-pentadecanoyl-L-Homoserine lactone

Description

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]pentadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSONEVYPXSPEI-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Quorum Sensing in Yersinia pseudotuberculosis: A Technical Guide to Acyl-Homoserine Lactone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yersinia pseudotuberculosis, a gram-negative enteropathogen, utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate collective behaviors critical for its lifecycle and virulence. This system is mediated by the synthesis and perception of small signaling molecules, specifically N-acylhomoserine lactones (AHLs). Contrary to inquiries regarding a C15-HSL biosynthesis pathway, extensive research demonstrates that Y. pseudotuberculosis does not produce this specific long-chain AHL. Instead, its QS network is built upon the production of shorter-chain AHLs, primarily N-hexanoyl-homoserine lactone (C6-HSL), N-(3-oxohexanoyl)homoserine lactone (3-oxo-C6-HSL), and N-octanoyl-homoserine lactone (C8-HSL).

This technical guide provides an in-depth exploration of the core biosynthesis pathways for these AHLs in Y. pseudotuberculosis. It details the enzymatic machinery, genetic organization, and regulatory hierarchies that govern this crucial signaling network. The information presented herein is intended to support researchers and professionals in the fields of microbiology, infectious disease, and drug development in understanding and potentially targeting this system for therapeutic intervention.

The Core of AHL Biosynthesis: The YpsR/I and YtbR/I Systems

Yersinia pseudotuberculosis possesses two primary LuxR/I-type quorum sensing systems that govern the production of its characteristic AHLs: the YpsR/I and YtbR/I systems.[1][2][3][4] These systems are encoded by two pairs of convergently transcribed and overlapping genes, a common architectural feature in Yersinia species.[2][3] The luxI homologues, ypsI and ytbI, encode the AHL synthase enzymes responsible for catalyzing the formation of AHL molecules. The luxR homologues, ypsR and ytbR, encode the transcriptional regulators that bind to their cognate AHLs to modulate gene expression.

The YpsI Synthase

The YpsI enzyme is a key contributor to the AHL profile of Y. pseudotuberculosis. When expressed in Escherichia coli, YpsI is responsible for the synthesis of 3-oxo-C6-HSL.[1] This specific AHL is a major signaling molecule in the Yersinia QS cascade.

The YtbI Synthase

The YtbI synthase exhibits a broader substrate specificity compared to YpsI. In E. coli, YtbI directs the synthesis of C8-HSL.[1] Interestingly, in a ypsI-negative background of Y. pseudotuberculosis, YtbI appears to be capable of producing a profile of all three major AHLs (C6-HSL, 3-oxo-C6-HSL, and C8-HSL) at 22°C and 37°C, suggesting a degree of functional redundancy or compensation within the system.[1]

Quantitative Data on AHL Production

The production of AHLs by Yersinia pseudotuberculosis is influenced by environmental factors such as temperature. The following table summarizes the key AHLs produced and the synthases responsible for their generation.

| N-Acylhomoserine Lactone (AHL) | Common Abbreviation | Primary Synthesizing Enzyme(s) |

| N-hexanoyl-homoserine lactone | C6-HSL | YpsI, YtbI[1][5] |

| N-(3-oxohexanoyl)homoserine lactone | 3-oxo-C6-HSL | YpsI[1][5] |

| N-octanoyl-homoserine lactone | C8-HSL | YtbI[1][5] |

Regulatory Hierarchy and Signaling Pathway

The YpsR/I and YtbR/I systems in Yersinia pseudotuberculosis do not operate in isolation but are part of a hierarchical regulatory network.[1] Evidence suggests that at 22°C, the YpsR protein is involved in the regulation of the ytbR/I locus.[1] This is supported by the observation that a mutation in ypsR leads to the loss of C8-HSL production at this temperature.[1] This hierarchical control allows for a more nuanced regulation of gene expression in response to both cell density and environmental cues.

The general mechanism of AHL-mediated quorum sensing involves the diffusion of AHLs across the bacterial membrane. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to the binding of AHLs to their cognate LuxR-type receptors (YpsR and YtbR). This complex then typically binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This regulation extends to a variety of physiological processes, including motility, biofilm formation, and the expression of virulence factors.[1][2][3][4][6]

Experimental Protocols

The characterization of AHL production in Yersinia pseudotuberculosis has relied on a combination of genetic and analytical chemistry techniques. Below are generalized methodologies for key experiments cited in the literature.

Extraction of AHLs from Culture Supernatants

Objective: To isolate AHL molecules from bacterial cultures for subsequent analysis.

Protocol:

-

Grow Yersinia pseudotuberculosis strains in Luria-Bertani (LB) broth to the desired cell density at the appropriate temperature (e.g., 22°C or 37°C).

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Carefully collect the cell-free supernatant.

-

Perform a liquid-liquid extraction of the supernatant using an equal volume of an appropriate organic solvent, such as acidified ethyl acetate.

-

Vortex the mixture vigorously and allow the phases to separate.

-

Collect the organic phase containing the AHLs.

-

Repeat the extraction process on the aqueous phase to maximize recovery.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile) for analysis.

Thin-Layer Chromatography (TLC) for AHL Detection

Objective: To separate and visualize AHLs using a biosensor strain.

Protocol:

-

Spot the concentrated AHL extracts and synthetic AHL standards onto a C18 reverse-phase TLC plate.

-

Develop the chromatogram using a suitable mobile phase (e.g., 60% (v/v) methanol (B129727) in water).

-

Allow the plate to air dry completely.

-

Overlay the TLC plate with a thin layer of agar (B569324) seeded with an AHL biosensor strain, such as Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4(pZLR4).

-

Incubate the plate overnight at an appropriate temperature (e.g., 30°C).

-

The production of a visible pigment (e.g., violacein (B1683560) in C. violaceum) or the expression of a reporter gene (e.g., β-galactosidase in A. tumefaciens) at the location of the separated AHLs indicates their presence.

Construction of luxI and luxR Mutant Strains

Objective: To create knockout mutants to study the function of the ypsI, ytbI, ypsR, and ytbR genes.

Protocol:

-

Gene Disruption Cassette Construction: Amplify the upstream and downstream flanking regions of the target gene (ypsI, ytbI, ypsR, or ytbR) from Y. pseudotuberculosis genomic DNA using PCR.

-

Clone these flanking regions into a suicide vector on either side of an antibiotic resistance cassette (e.g., kanamycin (B1662678) or chloramphenicol (B1208) resistance).

-

Transformation and Allelic Exchange: Introduce the resulting suicide plasmid into a suitable E. coli donor strain (e.g., S17-1 λpir).

-

Transfer the plasmid from the E. coli donor to Y. pseudotuberculosis via conjugation.

-

Select for transconjugants that have undergone a single homologous recombination event by plating on media containing an antibiotic to which the recipient is resistant and an antibiotic for which the resistance gene is on the suicide vector.

-

Promote a second homologous recombination event by growing the single-crossover mutants in non-selective media and then plating on media containing the antibiotic for the resistance cassette and counter-selecting against the suicide vector (e.g., using sucrose (B13894) for sacB-containing vectors).

-

Verification: Screen the resulting colonies for the desired antibiotic resistance profile and confirm the gene knockout by PCR and/or Southern blotting.

Implications for Drug Development

The quorum sensing systems of pathogenic bacteria are attractive targets for the development of novel anti-virulence therapies. By disrupting the biosynthesis or reception of AHLs, it may be possible to attenuate the virulence of Y. pseudotuberculosis without imposing a strong selective pressure for the development of resistance. Potential strategies include:

-

Inhibition of AHL Synthases: Developing small molecule inhibitors that target the active sites of YpsI and YtbI to block the production of AHLs.

-

Antagonism of AHL Receptors: Designing molecules that bind to YpsR and YtbR but do not activate them, thereby preventing the transcription of downstream virulence genes.

-

Enzymatic Degradation of AHLs: Utilizing enzymes such as AHL lactonases or acylases to degrade the signaling molecules in the extracellular environment.

A thorough understanding of the AHL biosynthesis pathways and their regulation in Y. pseudotuberculosis is a critical first step in the rational design of such therapeutic agents.

Conclusion

The C15-HSL biosynthesis pathway is not a feature of Yersinia pseudotuberculosis. Instead, this bacterium employs a sophisticated quorum sensing network based on the production of C6-HSL, 3-oxo-C6-HSL, and C8-HSL, orchestrated by the YpsR/I and YtbR/I systems. The hierarchical regulation of these systems allows for fine-tuned control over a range of physiological processes, including those essential for pathogenesis. Further research into this intricate signaling network will undoubtedly uncover additional layers of complexity and provide new avenues for the development of innovative anti-infective strategies.

References

- 1. A hierarchical quorum-sensing system in Yersinia pseudotuberculosis is involved in the regulation of motility and clumping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quorum sensing and the lifestyle of Yersinia [pubmed.ncbi.nlm.nih.gov]

- 4. Quorum sensing and the regulation of multicellular behaviour in Yersinia pseudotuberculosis - Nottingham ePrints [eprints.nottingham.ac.uk]

- 5. The Quorum Sensing System of Yersinia enterocolitica 8081 Regulates Swimming Motility, Host Cell Attachment, and Virulence Plasmid Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to N-Pentadecanoyl-L-Homoserine Lactone (C15-HSL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a cell-to-cell communication mechanism employed by numerous Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. C15-HSL, with its 15-carbon acyl chain, is a significant long-chain AHL produced by various bacterial species, including Yersinia pseudotuberculosis. Its ability to modulate bacterial behavior, including virulence and biofilm formation, makes it a molecule of considerable interest for researchers in microbiology, infectious disease, and drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of C15-HSL, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a homoserine lactone ring attached to a 15-carbon acyl side chain via an amide linkage. This structure imparts both hydrophilic (lactone ring) and hydrophobic (acyl chain) characteristics to the molecule.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference Compound Data |

| Physical State | Crystalline solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | DMF: 0.25 mg/mL[1] | N-dodecanoyl-L-Homoserine lactone (C12-HSL): Chloroform (~10 mg/mL), DMSO (~1 mg/mL), DMF (~1 mg/mL)[4] |

| N-octanoyl-L-Homoserine lactone (C8-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[5] | ||

| N-3-oxo-dodecanoyl-L-Homoserine lactone (3-oxo-C12-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[6] | ||

| N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[7] | ||

| Purity | ≥98% | N/A |

| Storage Temperature | -20°C | N/A |

| Stability | ≥ 4 years at -20°C[1] | N/A |

Biological Activity: Quorum Sensing Modulation

C15-HSL functions as a signaling molecule in bacterial quorum sensing, primarily through its interaction with transcriptional regulators of the LuxR family. A key receptor for long-chain AHLs like C15-HSL is the LasR protein in Pseudomonas aeruginosa. The binding of C15-HSL to LasR induces a conformational change in the protein, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This interaction activates the transcription of a suite of genes involved in virulence factor production and biofilm formation.[8][9][10]

LasR-Mediated Signaling Pathway

The following diagram illustrates the canonical LasR-mediated quorum sensing pathway activated by N-acyl homoserine lactones.

Caption: LasR-mediated quorum sensing pathway activated by C15-HSL.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving C15-HSL.

LasR-Based Reporter Assay

This protocol describes the use of a bacterial reporter strain to quantify the bioactivity of C15-HSL by measuring the expression of a reporter gene (e.g., GFP or luciferase) under the control of a LasR-responsive promoter.

Materials:

-

E. coli JM109 (pSB1142) or a similar LasR-based reporter strain.

-

Luria-Bertani (LB) broth and agar.

-

Appropriate antibiotics for plasmid maintenance.

-

This compound (C15-HSL) stock solution (e.g., 10 mM in DMSO).

-

96-well microtiter plates (black plates with clear bottoms for fluorescence measurements).

-

Microplate reader capable of measuring fluorescence (e.g., excitation/emission wavelengths of 485/525 nm for GFP) and optical density (OD600).

Procedure:

-

Prepare Overnight Culture: Inoculate a single colony of the LasR reporter strain into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).

-

Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

-

Prepare C15-HSL Dilutions: Prepare a serial dilution of the C15-HSL stock solution in LB broth to achieve the desired final concentrations in the assay (e.g., ranging from nM to µM). Include a DMSO-only control.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well. Then, add 1 µL of the C15-HSL dilutions or DMSO control to the respective wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours), or until the desired cell density is reached.

-

Measurement: Measure the fluorescence and OD600 of each well using a microplate reader.

-

Data Analysis: Normalize the fluorescence readings to the cell density (Fluorescence/OD600) to obtain the relative fluorescence units (RFU). Plot the RFU against the C15-HSL concentration to determine the dose-response curve.

Crystal Violet Biofilm Inhibition Assay

This protocol is used to assess the effect of C15-HSL on biofilm formation by a bacterial strain of interest.

Materials:

-

Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa PAO1).

-

Tryptic Soy Broth (TSB) or other suitable growth medium.

-

This compound (C15-HSL) stock solution.

-

96-well flat-bottom microtiter plates.

-

0.1% (w/v) Crystal Violet solution.

-

30% (v/v) Acetic Acid or 95% Ethanol (B145695).

-

Phosphate-buffered saline (PBS).

-

Microplate reader capable of measuring absorbance at 550-595 nm.

Procedure:

-

Prepare Bacterial Culture: Grow an overnight culture of the test bacterium in TSB at 37°C.

-

Assay Setup: Dilute the overnight culture 1:100 in fresh TSB. In a 96-well plate, add 180 µL of the diluted culture to each well. Add 20 µL of different concentrations of C15-HSL (or a control solvent) to the wells.[11]

-

Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.[11][12]

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11][12]

-

Washing: Discard the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15-20 minutes at room temperature with gentle shaking.[11][13]

-

Measurement: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm.[11]

-

Data Analysis: The absorbance reading is proportional to the amount of biofilm formed. Compare the absorbance values of the C15-HSL-treated wells to the control wells to determine the effect on biofilm formation.

LC-MS/MS Analysis of C15-HSL

This protocol provides a general workflow for the detection and quantification of C15-HSL from bacterial culture extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram:

Caption: General workflow for LC-MS/MS analysis of C15-HSL.

Procedure:

-

Sample Preparation (Extraction):

-

Grow a bacterial culture to the desired growth phase.

-

Centrifuge the culture to pellet the cells.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.[14]

-

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

The gradient will depend on the specific column and system but will generally involve increasing the percentage of solvent B over time to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometry (MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor Ion (MS1): The protonated molecule [M+H]⁺ of C15-HSL (m/z 326.3).

-

Product Ion (MS2): A characteristic fragment ion, often the lactone ring fragment (m/z 102.1), resulting from collision-induced dissociation (CID).

-

Optimize instrument parameters (e.g., collision energy, cone voltage) for the specific precursor-product ion transition of C15-HSL.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure C15-HSL.

-

Spike samples with a deuterated internal standard of a similar AHL if available for accurate quantification.

-

Analyze the samples and quantify the amount of C15-HSL by comparing the peak areas to the standard curve.

-

Conclusion

This compound is a crucial signaling molecule in the intricate communication networks of Gram-negative bacteria. A thorough understanding of its chemical properties and biological functions is essential for researchers aiming to unravel the complexities of bacterial pathogenesis and develop novel anti-infective strategies. The methodologies outlined in this guide provide a solid foundation for the investigation of C15-HSL and its role in quorum sensing. As research in this field continues to evolve, these protocols can be adapted and refined to address new and exciting questions in the study of bacterial communication.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. This compound - Biochemicals - CAT N°: 13094 [bertin-bioreagent.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 13. Protocols · Benchling [benchling.com]

- 14. researchgate.net [researchgate.net]

The Function of N-pentadecanoyl-L-Homoserine Lactone in Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a signaling molecule in bacterial quorum sensing (QS). Primarily identified as a product of the pathogenic bacterium Yersinia pseudotuberculosis, C15-HSL is part of a complex chemical communication network that allows bacteria to coordinate gene expression with population density. This technical guide provides a comprehensive overview of the current understanding of C15-HSL's role in quorum sensing, including its biosynthesis, reception, and downstream physiological effects. Detailed experimental protocols for the study of C15-HSL and related long-chain AHLs are provided, along with a summary of relevant quantitative data and visualizations of key pathways and workflows.

Introduction to this compound (C15-HSL)

N-acyl homoserine lactones are a major class of quorum sensing signal molecules used by Gram-negative bacteria. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. C15-HSL, with its 15-carbon acyl chain, is classified as a long-chain AHL.

Yersinia pseudotuberculosis, a gastrointestinal pathogen, is a known producer of a diverse array of AHLs, including C15-HSL.[1] The quorum sensing systems in this bacterium are known to regulate phenotypes such as motility and cell clumping or biofilm formation.[2][3] C15-HSL produced by Y. pseudotuberculosis has also been shown to activate the LasR quorum sensing receptor of Pseudomonas aeruginosa, indicating potential for inter-species communication.[4]

The C15-HSL Quorum Sensing Circuit in Yersinia pseudotuberculosis

The quorum sensing circuitry in Y. pseudotuberculosis is complex, involving two pairs of LuxR/I homologues: YpsR/I and YtbR/I.[2]

Biosynthesis of C15-HSL

The synthesis of AHLs is catalyzed by LuxI-type synthases. In Y. pseudotuberculosis, the YtbI synthase is capable of directing the synthesis of a wide range of AHLs, including those with acyl chains ranging from C4 to C15.[1] This strongly suggests that YtbI is the primary synthase for C15-HSL. The YpsI synthase, in contrast, primarily produces shorter-chain AHLs.[2]

Caption: Biosynthesis of C15-HSL by the YtbI synthase.

Signal Reception and Transduction

Upon reaching a threshold concentration, AHLs bind to and activate LuxR-type transcriptional regulators. In Y. pseudotuberculosis, the known LuxR homologs are YpsR and YtbR .[2] While the specific receptor for C15-HSL has not been definitively identified, it is hypothesized that one or both of these receptors may bind to the various AHLs produced by the bacterium, including C15-HSL, to regulate target gene expression. The binding of the AHL to the LuxR homolog typically induces a conformational change in the protein, promoting its dimerization and binding to specific DNA sequences (lux boxes) in the promoter regions of target genes.

Caption: Generalized C15-HSL signal reception and transduction pathway.

Regulated Phenotypes

The quorum sensing systems of Y. pseudotuberculosis are known to regulate several key phenotypes, including:

-

Motility: Quorum sensing mutants exhibit altered swimming and swarming motility.[2][5]

-

Cell Clumping and Biofilm Formation: The YpsR/I system, in particular, is involved in the regulation of cell clumping.[2] Quorum sensing also plays a role in biofilm formation.[6]

While these phenotypes are regulated by the overall QS network, the specific contribution of C15-HSL to the regulation of the genes controlling these behaviors is an area of active research.

Quantitative Data

Quantitative data on the activity of C15-HSL is limited. The following table summarizes available data.

| Parameter | Value | Organism/System | Reference |

| Bioactivity | |||

| GFP Induction Concentration | 0.094 nM | P. putida F117 (pKR-C12) reporter | [4] |

| Physical Properties | |||

| Molecular Formula | C₁₉H₃₅NO₃ | N/A | [4] |

| Molecular Weight | 325.5 g/mol | N/A | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of C15-HSL. These protocols are based on established methods for AHL research and can be adapted for C15-HSL.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of N-acyl homoserine lactones via amide coupling.

Caption: Workflow for the chemical synthesis of C15-HSL.

Materials:

-

Pentadecanoyl chloride

-

L-Homoserine lactone hydrobromide

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Dissolve L-Homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

-

Add an equal volume of dichloromethane to the aqueous solution.

-

Cool the biphasic mixture in an ice bath with vigorous stirring.

-

Slowly add pentadecanoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir for several hours at room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[7][8]

-

Confirm the structure and purity of the synthesized C15-HSL using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Extraction of C15-HSL from Bacterial Culture

This protocol details the liquid-liquid extraction of AHLs from bacterial culture supernatants.

Materials:

-

Yersinia pseudotuberculosis culture grown to stationary phase

-

Ethyl acetate, acidified (0.1% v/v acetic acid)

-

Centrifuge and sterile centrifuge tubes

-

Rotary evaporator

Procedure:

-

Grow a culture of Yersinia pseudotuberculosis in an appropriate liquid medium (e.g., Luria-Bertani broth) at a suitable temperature (e.g., 28°C) until it reaches the stationary phase of growth.

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Carefully collect the supernatant.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Combine the organic phases and remove the solvent using a rotary evaporator.

-

Resuspend the dried extract in a small volume of acetonitrile for analysis.[9]

Quantification of C15-HSL by LC-MS/MS

This protocol provides a general framework for the quantification of long-chain AHLs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for LC-MS/MS quantification of C15-HSL.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is typically used for AHL separation.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion ([M+H]⁺ for C15-HSL, m/z 326.3) and a specific product ion generated by collision-induced dissociation (e.g., the homoserine lactone fragment at m/z 102.1).

Procedure:

-

Prepare a standard curve using synthesized C15-HSL of known concentrations.

-

Inject the extracted samples and standards onto the LC-MS/MS system.

-

Separate the AHLs using the defined chromatographic gradient.

-

Detect and quantify C15-HSL using the optimized MRM transition.

-

Calculate the concentration of C15-HSL in the samples by comparing the peak areas to the standard curve.[10]

Bioassay for Long-Chain AHLs

This protocol describes a well-plate bioassay using the Agrobacterium tumefaciens NTL4 (pZLR4) reporter strain, which is sensitive to a broad range of AHLs, including long-chain variants.[3]

Materials:

-

Agrobacterium tumefaciens NTL4 (pZLR4)

-

AT minimal medium

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

AHL extracts or synthetic C15-HSL standards

-

96-well microtiter plate

Procedure:

-

Grow an overnight culture of A. tumefaciens NTL4 (pZLR4) in AT minimal medium with appropriate antibiotics.

-

In a 96-well plate, add a small volume of the AHL extract or standard to each well.

-

Add the A. tumefaciens reporter strain culture and X-Gal to each well.

-

Incubate the plate at 30°C for 24-48 hours.

-

The presence of AHLs will induce the expression of β-galactosidase, which cleaves X-Gal to produce a blue color.

-

The intensity of the blue color can be quantified spectrophotometrically (at ~630 nm) to determine the relative amount of AHL activity.

Conclusion and Future Directions

This compound is an integral part of the complex quorum sensing network in Yersinia pseudotuberculosis. While its biosynthesis via the YtbI synthase and its role in regulating motility and clumping are beginning to be understood, significant knowledge gaps remain. Future research should focus on the deconvolution of the specific roles of C15-HSL within the mixture of AHLs produced by Y. pseudotuberculosis. Key areas for investigation include:

-

Receptor Specificity: Elucidating the specific receptor for C15-HSL (YpsR or YtbR) and quantifying its binding affinity.

-

Target Gene Identification: Utilizing transcriptomic approaches with purified C15-HSL to identify the specific genes and pathways it regulates.

-

In Vivo Relevance: Investigating the role of C15-HSL in the context of host-pathogen interactions and its contribution to the virulence of Y. pseudotuberculosis.

A deeper understanding of the function of C15-HSL and other long-chain AHLs will provide valuable insights into bacterial communication and may reveal novel targets for the development of anti-virulence therapies aimed at disrupting quorum sensing.

References

- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptomic Profiling of Yersinia pseudotuberculosis Reveals Reprogramming of the Crp Regulon by Temperature and Uncovers Crp as a Master Regulator of Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quorum-Sensing Signal Synthesis by the Yersinia pestis Acyl-Homoserine Lactone Synthase YspI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Natural Producers of N-pentadecanoyl-L-Homoserine Lactone: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing. This process allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating various physiological processes including virulence, biofilm formation, and motility. This technical guide provides a comprehensive overview of the known natural producers of C15-HSL, with a primary focus on the well-documented producer, Yersinia pseudotuberculosis. The guide details the quantitative production of this AHL, the experimental protocols for its identification and analysis, and the associated signaling pathways.

Confirmed Natural Producer: Yersinia pseudotuberculosis

Yersinia pseudotuberculosis, a Gram-negative enteric pathogen, is a confirmed natural producer of a diverse array of N-acyl-homoserine lactones, including this compound (C15-HSL)[1][2]. This bacterium possesses a complex and hierarchical quorum-sensing system that utilizes multiple AHLs to regulate gene expression.

Quorum Sensing Systems in Yersinia pseudotuberculosis

Y. pseudotuberculosis harbors two pairs of LuxR/I homologous quorum-sensing systems: YpsR/I and YtbR/I [3][4]. These systems are responsible for the synthesis of a wide range of AHLs. The AHL synthases, YpsI and YtbI, are responsible for producing these signaling molecules. Notably, the YtbI synthase is capable of directing the synthesis of the full spectrum of AHLs identified in this bacterium, including the long-chain C15-HSL[1][2]. The quorum-sensing system in Y. pseudotuberculosis is known to be involved in the regulation of motility and cell clumping[3][4].

Quantitative Data on C15-HSL Production

Comprehensive profiling of the AHLs produced by Yersinia pseudotuberculosis has been achieved using advanced analytical techniques. While absolute concentrations can vary depending on culture conditions, the relative abundance of different AHLs has been determined.

Table 1: Profile of N-acyl-homoserine lactones (AHLs) produced by wild-type Yersinia pseudotuberculosis

| AHL Compound | Acyl Chain | 3-oxo substitution | 3-hydroxy substitution | Relative Molar Ratio (%) |

| N-Butanoyl-L-homoserine lactone | C4 | No | No | Low |

| N-Hexanoyl-L-homoserine lactone | C6 | No | No | Abundant |

| N-(3-Oxohexanoyl)-L-homoserine lactone | C6 | Yes | No | Abundant |

| N-Heptanoyl-L-homoserine lactone | C7 | No | No | Low |

| N-(3-Oxoheptanoyl)-L-homoserine lactone | C7 | Yes | No | Abundant |

| N-Octanoyl-L-homoserine lactone | C8 | No | No | Abundant |

| N-(3-Oxooctanoyl)-L-homoserine lactone | C8 | Yes | No | Abundant |

| ... (and other AHLs) | ... | ... | ... | ... |

| This compound | C15 | No | No | Present |

This table is a summary based on the findings of Ortori et al. (2007), which identified at least 24 different AHLs produced by Y. pseudotuberculosis, with acyl chains ranging from C4 to C15. The term "Abundant" refers to the most biologically relevant AHLs, while "Low" and "Present" indicate detection at lower relative concentrations. For precise molar ratios, refer to the original publication.[1][2]

Experimental Protocols

The identification and quantification of C15-HSL and other AHLs from bacterial cultures require sensitive and specific analytical methods. The following protocol is based on the comprehensive profiling performed on Yersinia pseudotuberculosis[1][2].

Extraction of AHLs from Bacterial Supernatant

-

Bacterial Culture: Grow Yersinia pseudotuberculosis in a suitable liquid medium (e.g., Luria-Bertani broth) to the desired cell density.

-

Cell Removal: Centrifuge the bacterial culture to pellet the cells.

-

Supernatant Collection: Carefully collect the cell-free supernatant.

-

Solvent Extraction: Perform a liquid-liquid extraction of the supernatant using a non-polar solvent such as dichloromethane (B109758) or ethyl acetate. This step partitions the AHLs into the organic phase.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A powerful method for the comprehensive profiling of AHLs is liquid chromatography coupled to a hybrid quadrupole-linear ion trap mass spectrometer (LC-QqQLIT)[1][2].

-

Chromatographic Separation: Inject the reconstituted extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column. Use a gradient elution program with solvents such as water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer.

-

Ionization: Use a suitable ionization source, such as electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Employ an information-dependent acquisition (IDA) method. This involves a survey scan to detect potential AHL parent ions, followed by triggered product ion scans (MS/MS) on these ions.

-

Identification: Identify AHLs based on their retention time and the presence of characteristic fragment ions in the MS/MS spectra. A common fragment ion for AHLs is at m/z 102, which corresponds to the protonated homoserine lactone ring.

-

Signaling Pathways and Molecular Interactions

The quorum-sensing circuitry in Yersinia pseudotuberculosis is intricate and involves a hierarchical regulatory cascade.

AHL Synthesis and Reception

N-acyl-homoserine lactones are synthesized by LuxI-family synthases. In Y. pseudotuberculosis, these are YpsI and YtbI. These enzymes utilize S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) as substrates to produce the corresponding AHLs. The YtbI synthase is responsible for the production of the full range of AHLs, including C15-HSL[1][2].

Once the extracellular concentration of AHLs reaches a certain threshold, they diffuse back into the bacterial cells and bind to their cognate LuxR-family transcriptional regulators, YpsR and YtbR. This binding typically leads to the dimerization of the LuxR-type protein, which then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. While the specific receptor for C15-HSL has not been definitively identified, it is presumed to be one of the LuxR homologs, YpsR or YtbR.

Caption: General AHL quorum sensing pathway in Y. pseudotuberculosis.

Experimental Workflow for AHL Profiling

The process of identifying and quantifying AHLs from a bacterial culture involves several key steps, from sample preparation to instrumental analysis.

Caption: Experimental workflow for AHL identification.

Conclusion

Yersinia pseudotuberculosis stands as the primary confirmed natural producer of this compound. The presence of this long-chain AHL, alongside a diverse array of other signaling molecules, highlights the complexity of the quorum-sensing networks within this pathogen. The detailed experimental protocols, particularly those employing LC-MS/MS, are essential for the accurate identification and relative quantification of C15-HSL and other AHLs. Further research is warranted to elucidate the specific receptor for C15-HSL within the YpsR/YtbR system and to identify the precise downstream genetic targets regulated by this long-chain signaling molecule. A deeper understanding of these pathways could provide novel targets for the development of anti-virulence strategies against Yersinia infections.

References

- 1. Comprehensive profiling of N-acylhomoserine lactones produced by Yersinia pseudotuberculosis using liquid chromatography coupled to hybrid quadrupole-linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive profiling of N-acylhomoserine lactones produced by Yersinia pseudotuberculosis using liquid chromatography coupled to hybrid quadrupole-linear ion trap mass spectrometry. (2007) | Catharine A. Ortori | 128 Citations [scispace.com]

- 3. A hierarchical quorum-sensing system in Yersinia pseudotuberculosis is involved in the regulation of motility and clumping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N-pentadecanoyl-L-Homoserine lactone (C15-HSL): A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule. Primarily identified as a product of Yersinia pseudotuberculosis, C15-HSL plays a role in intercellular communication, enabling bacteria to coordinate gene expression in a population density-dependent manner. This technical guide provides a comprehensive overview of the known biological activities of C15-HSL, including its role in quorum sensing and potential, yet to be fully elucidated, effects on biofilm formation, virulence, and host cell responses. Detailed experimental protocols for assessing these activities and visualizations of relevant signaling pathways and workflows are also presented to facilitate further research and drug development efforts targeting bacterial communication.

Introduction to N-acyl-homoserine lactones and Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication process in bacteria that orchestrates collective behaviors.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[1] AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification, which confers signal specificity.[2]

The canonical AHL-mediated quorum-sensing system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds to the cognate AHL.[1] At low cell densities, the concentration of AHLs is negligible. As the bacterial population grows, the extracellular concentration of AHLs increases. Upon reaching a critical threshold, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, activating or repressing the transcription of target genes.[1] These genes often encode for virulence factors, biofilm formation proteins, and other factors that are most effective when expressed by a large, coordinated bacterial population.[3]

This compound (C15-HSL)

This compound (C15-HSL) is an AHL with a 15-carbon acyl side chain. Its primary known biological function is as a quorum-sensing signal molecule.

Quorum Sensing Activity

C15-HSL is produced by the bacterium Yersinia pseudotuberculosis.[4] It has been demonstrated to be a potent activator of the LasR quorum-sensing receptor, which is a key regulator of virulence in the opportunistic pathogen Pseudomonas aeruginosa.[4] This cross-species signaling highlights the potential for inter-bacterial communication in complex microbial communities.

The following table summarizes the known quantitative data on the quorum sensing activity of C15-HSL.

| Assay | Reporter Strain | Activity | Concentration | Reference |

| GFP Induction | Pseudomonas putida F117 (pKR-C12) | Induces GFP production | 0.094 nM | [4] |

Potential Biological Activities of C15-HSL

While direct experimental evidence for the following activities of C15-HSL is limited, based on the known functions of other long-chain AHLs, it is plausible that C15-HSL may exhibit similar effects. Further research is required to validate these potential activities.

Antibacterial and Antibiofilm Activity

The primary role of C15-HSL is as a signaling molecule, not a direct antibacterial agent. However, the manipulation of quorum-sensing pathways is a key strategy for antivirulence therapies. Understanding the binding of C15-HSL to its receptors can aid in the design of antagonists that block quorum sensing and thereby inhibit biofilm formation and the production of virulence factors.

Cytotoxicity

Long-chain AHLs, such as N-dodecanoyl-L-homoserine lactone (C12-HSL), have been shown to induce apoptosis in mammalian cells, including human granulocytes and monocytes.[5] It is hypothesized that C15-HSL may also possess cytotoxic properties, a crucial consideration in the context of host-pathogen interactions and for the development of AHL-based therapeutics.

Immunomodulatory Effects

AHLs are known to modulate the immune responses of host cells. For instance, some AHLs can influence the production of cytokines in macrophages.[6] The potential for C15-HSL to interact with and modulate the function of immune cells is an important area for future investigation, as this could have significant implications for the pathogenesis of infections caused by C15-HSL-producing bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of C15-HSL.

Synthesis of this compound

A general and robust method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone hydrobromide with the corresponding acylating agent.

Materials:

-

L-homoserine lactone hydrobromide

-

Pentadecanoyl chloride (or pentadecanoic acid)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) if starting from the carboxylic acid.

Procedure (using acyl chloride):

-

Dissolve L-homoserine lactone hydrobromide in anhydrous DCM.

-

Add DIPEA or TEA to neutralize the hydrobromide and stir for 15-30 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of pentadecanoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Quorum Sensing Reporter Assay

This protocol describes the use of a GFP-based reporter strain to quantify the quorum-sensing activity of C15-HSL.

Materials:

-

Pseudomonas putida F117 reporter strain carrying a LasR-responsive promoter fused to a GFP reporter gene (e.g., pKR-C12).

-

Luria-Bertani (LB) medium.

-

This compound (C15-HSL) stock solution.

-

96-well microtiter plates.

-

Plate reader capable of measuring optical density (OD) at 600 nm and GFP fluorescence (Excitation: ~485 nm, Emission: ~510 nm).

Procedure:

-

Grow an overnight culture of the P. putida F117 reporter strain in LB medium at 30°C with appropriate antibiotic selection.

-

Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB medium.

-

Dispense 198 µL of the diluted culture into the wells of a 96-well plate.

-

Add 2 µL of C15-HSL stock solution at various concentrations to the wells (prepare a serial dilution). Include a negative control with no C15-HSL.

-

Incubate the plate at 30°C with shaking for a defined period (e.g., 6-8 hours).

-

Measure the OD600 and GFP fluorescence of each well using a plate reader.

-

Calculate the relative fluorescence units (RFU) by dividing the GFP fluorescence by the OD600 to normalize for cell growth.

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify biofilm formation. This protocol can be adapted to assess the potential of C15-HSL analogs or antagonists to inhibit biofilm formation.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa).

-

Tryptic Soy Broth (TSB) or other suitable growth medium.

-

Test compounds (e.g., C15-HSL antagonists).

-

96-well flat-bottom microtiter plates.

-

0.1% (w/v) crystal violet solution.

-

30% (v/v) acetic acid in water.

-

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Grow an overnight culture of the bacterial strain.

-

Dilute the culture in fresh medium to a starting OD600 of ~0.05.

-

Add 100 µL of the diluted culture to the wells of a 96-well plate.

-

Add the test compounds at various concentrations. Include a positive control (bacteria only) and a negative control (medium only).

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.

-

Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

-

Measure the absorbance at 570 nm.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

C15-HSL.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well cell culture plates.

-

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Seed the cells in a 96-well plate at a density of ~1 x 10^4 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of C15-HSL for 24-48 hours. Include a vehicle control.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathway

Caption: Generalized LuxI/R-type quorum-sensing circuit activated by C15-HSL.

Experimental Workflow

Caption: Workflow for the synthesis and biological evaluation of C15-HSL.

Conclusion and Future Directions

This compound is a validated quorum-sensing signal molecule with the potential for a range of other biological activities. While its role in activating the LasR receptor is established, further research is critically needed to delineate its specific effects on biofilm formation, bacterial virulence, and host cell responses, including cytotoxicity and immunomodulation. The experimental protocols and visualizations provided in this guide offer a framework for researchers to systematically investigate the multifaceted biological role of C15-HSL. A deeper understanding of this long-chain AHL will be invaluable for the development of novel anti-infective strategies that target bacterial communication and for elucidating the complex interplay between bacteria and their hosts.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Cytotoxicity of N-dodecanoyl-L-homoserine lactone and 5-N-dodecyl resorcinol to human granulocytes and monocytes: a comparative study [ceji.termedia.pl]

- 6. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of N-pentadecanoyl-L-Homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) and its interaction with its cognate receptors. C15-HSL is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, often regulating virulence, biofilm formation, and other collective behaviors.

This compound (C15-HSL) and its Primary Receptor

This compound is a key signaling molecule in bacterial communication.[1] The primary receptor for C15-HSL and other long-chain AHLs in many pathogenic bacteria, such as Pseudomonas aeruginosa, is the transcriptional regulator LasR.[1] LasR is a member of the LuxR family of proteins, which act as intracellular receptors for AHLs.[2] The binding of an AHL to its cognate LuxR-type receptor typically induces a conformational change, leading to receptor dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes, thereby modulating their transcription.[3]

Quantitative Binding Affinity Data

For comparative purposes, computational studies and experimental data on other long-chain AHLs that bind to LasR provide an indication of the expected affinity range. Molecular docking studies have been employed to estimate the binding energies of various AHL analogues to the LasR active site.[4][5]

Table 1: Biological Activity of this compound (C15-HSL)

| Compound | Assay System | Measured Parameter | Value | Reference |

| This compound | P. putida F117 reporter strain (pKR-C12) | Concentration for GFP induction | 0.094 nM | [1] |

Table 2: Binding Affinity of Related N-Acyl Homoserine Lactones to LasR

| Ligand | Receptor | Method | Binding Parameter | Value | Reference |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | LasR | Reporter Gene Assay | EC50 | ~100 nM | [6] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | LasR | Molecular Docking | Estimated Binding Energy | -5.1 to -5.593 kcal/mol | [3] |

Experimental Protocols for Determining Binding Affinity

To experimentally determine the binding affinity of C15-HSL to its receptor, several biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions. This technique involves the use of a radiolabeled ligand (e.g., ³H-C15-HSL) to measure its binding to a receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for C15-HSL binding to its receptor.

Materials:

-

Radiolabeled C15-HSL (e.g., ³H-C15-HSL)

-

Unlabeled C15-HSL

-

Purified receptor protein (e.g., LasR) or membrane preparations containing the receptor

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Saturation Binding Assay (to determine Kd and Bmax):

-

Prepare a series of dilutions of the radiolabeled C15-HSL in binding buffer.

-

In a multi-well plate, add a constant amount of the receptor preparation to each well.

-

Add the different concentrations of radiolabeled C15-HSL to the wells.

-

To determine non-specific binding, a parallel set of wells is prepared with the addition of a high concentration of unlabeled C15-HSL to saturate the specific binding sites.

-

Incubate the plates at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound ligand-receptor complexes from the unbound ligand.

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

-

-

Competitive Binding Assay (to determine Ki):

-

Prepare a series of dilutions of unlabeled C15-HSL.

-

In a multi-well plate, add the receptor preparation, a fixed concentration of radiolabeled C15-HSL, and the varying concentrations of unlabeled C15-HSL.

-

Follow steps 5-8 from the saturation binding assay.

-

Plot the percentage of specific binding against the concentration of the unlabeled C15-HSL.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Caption: Workflow for a saturation radioligand binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Purified receptor protein (e.g., LasR)

-

C15-HSL

-

ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Isothermal titration calorimeter

Protocol:

-

Prepare a solution of the purified receptor protein in the ITC buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of C15-HSL in the same ITC buffer at a concentration 10-20 times higher than the receptor and load it into the injection syringe.

-

Set the desired temperature for the experiment.

-

Perform a series of small, sequential injections of the C15-HSL solution into the sample cell containing the receptor protein.

-

With each injection, the heat change resulting from the binding is measured.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The ΔS can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Materials:

-

Purified receptor protein (e.g., LasR)

-

C15-HSL

-

SPR sensor chip (e.g., CM5)

-

SPR instrument

-

Running buffer (e.g., HBS-EP)

Protocol:

-

Immobilize the purified receptor protein onto the surface of the SPR sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of C15-HSL in the running buffer.

-

Inject the different concentrations of C15-HSL over the sensor chip surface containing the immobilized receptor.

-

The binding of C15-HSL to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

After the association phase, inject running buffer without C15-HSL to monitor the dissociation of the ligand-receptor complex.

-

Regenerate the sensor surface to remove the bound C15-HSL for subsequent injections.

-

The resulting sensorgrams (plots of RU versus time) are analyzed to determine the kinetic parameters (ka and kd) by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Caption: Workflow for Surface Plasmon Resonance (SPR).

Signaling Pathway

The binding of C15-HSL to its cognate LuxR-type receptor, such as LasR, initiates a well-characterized signaling cascade that is central to quorum sensing in many Gram-negative bacteria.

-

Synthesis and Diffusion: C15-HSL is synthesized intracellularly by a LuxI-type synthase. As the bacterial population density increases, C15-HSL accumulates in the extracellular environment and diffuses back into the bacterial cells.

-

Receptor Binding: Inside the cytoplasm, C15-HSL binds to the N-terminal ligand-binding domain of the monomeric LasR protein.

-

Conformational Change and Dimerization: This binding event induces a conformational change in the LasR protein, promoting its dimerization.[3]

-

DNA Binding: The LasR dimer is now in its active conformation and binds to specific 20-bp palindromic DNA sequences called "lux boxes" located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the LasR-C15-HSL complex to the lux box recruits RNA polymerase, leading to the activation or repression of target gene transcription. These target genes often include those responsible for virulence factor production, biofilm formation, and the synthesis of the AHL itself, creating a positive feedback loop.[7]

Caption: Generalized signaling pathway for C15-HSL and its LuxR-type receptor.

Conclusion

This compound is a potent quorum-sensing signal molecule that activates the LasR receptor. While direct quantitative binding affinity data remains to be experimentally determined and published, its high biological activity suggests a strong interaction. The experimental protocols outlined in this guide provide a clear path for researchers to determine the precise binding kinetics and thermodynamics of the C15-HSL-LasR interaction. A thorough understanding of this binding event is crucial for the development of novel anti-virulence strategies that target bacterial quorum sensing.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Model for Signal Binding to the Quorum Sensing Regulator LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of LasR active site amino acids in the interaction with the Acyl Homoserine Lactones (AHLs) analogues: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to the C15-HSL Mechanism of Action in Bacterial Communication

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Introduction

In the intricate world of microbiology, bacteria have evolved sophisticated communication systems to coordinate their collective behaviors. This process, known as quorum sensing (QS), relies on the production, detection, and population-wide response to small signal molecules called autoinducers. Among the most studied autoinducers in Gram-negative bacteria are N-acyl homoserine lactones (AHLs). These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain, which provides signaling specificity.[1][2]

This guide focuses on the mechanism of action of N-pentadecanoyl-L-homoserine lactone (C15-HSL), a long-chain AHL. While specific research on C15-HSL is limited, its mechanism can be understood through the well-established paradigm of other long-chain AHLs. These molecules are crucial in regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance in various pathogenic and symbiotic bacteria.[3][4] Understanding the core mechanics of C15-HSL signaling is therefore a critical endeavor for developing novel anti-infective therapies that disrupt bacterial communication, a strategy known as quorum quenching.

Core Mechanism of Long-Chain AHL Signaling

The C15-HSL signaling circuit, like other AHL-based QS systems, is centered around two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that detects the signal and modulates gene expression.[1]

-

Synthesis of C15-HSL: A LuxI-type synthase synthesizes C15-HSL using S-adenosylmethionine (SAM) as the donor for the homoserine lactone ring and, presumably, pentadecanoyl-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway as the donor for the C15 acyl chain.

-

Diffusion and Accumulation: As a relatively nonpolar molecule, C15-HSL is thought to diffuse across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of C15-HSL rises.

-

Receptor Binding and Activation: Once the intracellular concentration of C15-HSL reaches a critical threshold, it binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor. This binding event is believed to induce a conformational change in the receptor, leading to its stabilization and dimerization.[5]

-

Transcriptional Regulation: The activated LuxR-C15-HSL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically recruits RNA polymerase, leading to the activation or repression of gene transcription. Often, one of the activated genes is the luxI homolog itself, creating a positive feedback loop that rapidly amplifies the QS signal.[6]

Quantitative Data for Long-Chain AHLs

| AHL Molecule | Producing Organism (Example) | Cognate Receptor | Effective Concentration | Reference |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | LasR | ~1-10 µM | [7] |

| N-dodecanoyl-L-homoserine lactone (C12-HSL) | Pseudomonas aeruginosa | - | Inhibits mast cell degranulation | [8] |

| N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) | Sinorhizobium meliloti | ExpR | ~0.1-1 µM | [9] |

| N-tetradecanoyl-L-homoserine lactone (C14-HSL) | Found in dental caries saliva | - | Detected in clinical samples | [4] |

| N-(3-oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL) | Identified from metagenomic library | LuxR homolog | Not specified | [10] |

Experimental Protocols

The study of C15-HSL and other long-chain AHLs requires robust methodologies for their synthesis, detection, and biological characterization.

Protocol 1: Chemical Synthesis of this compound (C15-HSL)

This protocol describes a general method for the acylation of L-homoserine lactone, which can be adapted for C15-HSL.[11][12]

Materials:

-

L-homoserine lactone hydrobromide

-

Pentadecanoyl chloride (or pentadecanoic acid)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Coupling agents (e.g., EDC, HOBt) if starting from the acid

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend L-homoserine lactone hydrobromide (1.1 eq) in anhydrous DCM at 0 °C.

-

Add TEA (2.5 eq) dropwise and stir for 20 minutes.

-

In a separate flask, dissolve pentadecanoyl chloride (1.0 eq) in anhydrous DCM.

-

Add the pentadecanoyl chloride solution dropwise to the L-homoserine lactone mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure C15-HSL.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Extraction and Quantification of C15-HSL using LC-MS/MS

This protocol provides a method for detecting and quantifying long-chain AHLs from bacterial culture supernatants.[13][14][15]

Materials:

-

Bacterial culture supernatant (e.g., 50 mL)

-

Dichloromethane or ethyl acetate (acidified with 0.1% formic acid)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Acetonitrile (B52724) (HPLC grade)

-

C18 solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system with a C18 column

Procedure:

-

Grow the bacterial strain of interest to the desired cell density (e.g., late exponential or stationary phase).

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Perform a liquid-liquid extraction by adding an equal volume of dichloromethane to the supernatant in a separatory funnel.

-

Shake vigorously for 1-2 minutes and allow the layers to separate. Collect the organic (bottom) layer. Repeat the extraction two more times.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at low temperature (<40°C).

-

Reconstitute the dried extract in a small, known volume of acetonitrile (e.g., 200 µL).

-

Analyze the sample using a reverse-phase HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separation: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).

-

Detection: Use positive electrospray ionization (ESI+). Monitor for the specific parent ion mass of C15-HSL and its characteristic daughter fragment ion (m/z 102, corresponding to the homoserine lactone ring).

-

-

Quantify the amount of C15-HSL by comparing the peak area to a standard curve generated with the synthetic C15-HSL standard.

Protocol 3: Gene Expression Analysis via qRT-PCR

This protocol details how to measure the change in transcription of a target gene in response to exogenous C15-HSL.

Materials:

-

Bacterial strain with a putative C15-HSL receptor

-

Growth medium (e.g., LB broth)

-

Synthetic C15-HSL

-

DMSO (as a solvent for C15-HSL)

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit (cDNA synthesis)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for the target gene and a housekeeping gene (e.g., 16S rRNA)

-

qPCR instrument

Procedure:

-

Grow the bacterial strain to early or mid-exponential phase.

-

Divide the culture into two flasks: a treatment group and a control group.

-

Add C15-HSL (dissolved in DMSO) to the treatment group to a final desired concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the control group.

-

Incubate both cultures for a defined period (e.g., 2-4 hours).

-

Harvest the cells by centrifugation at 4°C.

-

Immediately extract total RNA from the cell pellets using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the purified RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

-

Analyze the results using the ΔΔCt method to determine the fold change in target gene expression in the C15-HSL treated sample relative to the control, normalized to the housekeeping gene.

Conclusion and Future Directions